Norchelerythrine

Vue d'ensemble

Description

This compound is a tertiary benzo[c]phenanthridine alkaloid found in certain plant species, including those in the Papaveraceae, Fumariaceae, and Rutaceae families . This compound is known for its antibacterial properties and has been isolated from plants such as Zanthoxylum capense . It exhibits inhibitory activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Applications De Recherche Scientifique

Norchelerythrine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of benzo[c]phenanthridine alkaloids.

Biology: Its antibacterial properties make it a subject of interest in microbiological research.

Industry: Its antibacterial activity is being explored for use in developing new antimicrobial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norchelerythrine can be synthesized through palladium-catalyzed aryl-aryl coupling reactions. The process involves the internal aryl-aryl coupling of halo amides protected by a methoxymethyl group with a palladium reagent, followed by reduction with lithium aluminium hydride and treatment with hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The use of palladium-catalyzed reactions and subsequent reduction steps are common in industrial organic synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Norchelerythrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, as seen in its synthesis.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride is used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield simpler structures.

Mécanisme D'action

Norchelerythrine exerts its effects primarily through its interaction with bacterial cell walls and membranes. It disrupts the integrity of these structures, leading to bacterial cell death . Additionally, it has been shown to inhibit protein kinase C, which plays a role in various cellular processes .

Comparaison Avec Des Composés Similaires

Chelerythrine: A closely related benzo[c]phenanthridine alkaloid with similar antibacterial and anticancer properties.

Norsanguinarine: Another tertiary benzo[c]phenanthridine alkaloid with weak basicity, found in similar plant species.

Uniqueness: Its ability to disrupt bacterial cell walls and inhibit protein kinase C distinguishes it from other similar compounds .

Activité Biologique

Norchelerythrine is a benzophenanthridine alkaloid primarily isolated from various species of the Zanthoxylum genus, notably Zanthoxylum capense and Zanthoxylum simulans. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections delve into the research findings regarding its biological activity, supported by data tables and case studies.

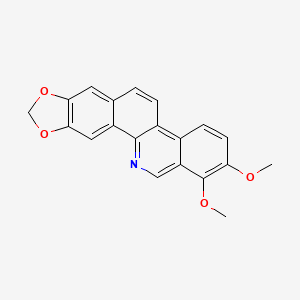

Chemical Structure and Properties

This compound has the molecular formula and features a complex structure characteristic of benzophenanthridine alkaloids. Its structural characteristics contribute to its bioactivity, particularly its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H15NO4 |

| Molecular Weight | 333.34 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not reported |

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. Studies have demonstrated its effectiveness in inhibiting various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, the Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

- Staphylococcus aureus : MIC = 5 µg/mL

- Bacillus subtilis : MIC = 7 µg/mL

- Escherichia coli : MIC = 15 µg/mL

These results indicate that this compound is particularly potent against gram-positive bacteria compared to gram-negative strains .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Bacillus subtilis | 7 |

| Escherichia coli | 15 |

Antifungal Activity

This compound also demonstrates antifungal properties, particularly against phytopathogenic fungi such as Fusarium oxysporum. The compound's mechanism appears to involve oxidative damage to fungal membranes.

Research Findings on Antifungal Activity

A recent study reported an IC50 value of 2.44 µM for this compound against Fusarium oxysporum, indicating its potential as a fungicide. The study utilized a dose-response curve to establish this efficacy, highlighting the compound's ability to inhibit fungal mycelial growth effectively .

Table 3: Antifungal Activity of this compound

| Fungal Strain | IC50 (µM) |

|---|---|

| Fusarium oxysporum | 2.44 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, focusing on its ability to induce apoptosis in cancer cells. The compound has shown promising results in vitro against several cancer cell lines.

This compound's anticancer effects are attributed to its ability to disrupt cell cycle progression and induce apoptosis. In studies involving K-562 leukemia cells, this compound exhibited an EC50 value around 1 µM, demonstrating significant cytotoxicity .

Table 4: Cytotoxic Activity of this compound

| Cancer Cell Line | EC50 (µM) |

|---|---|

| K-562 (Leukemia) | ~1 |

Propriétés

IUPAC Name |

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNQXPMULKFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219044 | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6900-99-8 | |

| Record name | Norchelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of norchelerythrine?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.

Q2: How does this compound interact with DNA?

A2: this compound can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.

Q3: What are the downstream effects of this compound's interaction with α-glucosidase and α-amylase?

A3: this compound demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, this compound could potentially modulate blood glucose levels.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H14NO4+, and its molecular weight is 316.32 g/mol.

Q5: What spectroscopic data are available for this compound?

A5: this compound has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.

Q6: Is there information available on the material compatibility of this compound?

A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of this compound. Specific information regarding its material compatibility is not available in these studies.

Q7: What is known about the stability of this compound under various conditions?

A7: Limited information is available on the stability of this compound under various conditions. Further research is required to comprehensively evaluate its stability profile.

Q8: Does this compound possess any known catalytic properties?

A8: The current research primarily focuses on the biological activities of this compound. There is no evidence to suggest it possesses inherent catalytic properties.

Q9: Have there been any computational studies on this compound?

A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of this compound [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.